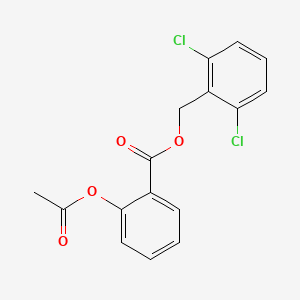
2,6-dichlorobenzyl 2-(acetyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichlorobenzyl 2-(acetyloxy)benzoate, also known as chlorhexidine acetate, is a chemical compound that has been widely used in scientific research due to its antimicrobial properties. This compound is synthesized through a series of chemical reactions and has been found to have potential applications in various fields such as medicine, dentistry, and environmental science.
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzyl 2-(acetyloxy)benzoate involves the disruption of cell membranes and inhibition of cellular respiration. This compound is able to penetrate the cell wall of microorganisms and disrupt the integrity of the membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity to mammalian cells and has been used in various medical and dental applications. However, it may cause skin irritation and allergic reactions in some individuals. This compound has also been found to have potential environmental effects and may accumulate in aquatic systems.
Advantages and Limitations for Lab Experiments
The advantages of using 2,6-dichlorobenzyl 2-(acetyloxy)benzoate in lab experiments include its broad-spectrum antimicrobial activity, low toxicity to mammalian cells, and stability under various conditions. However, its potential environmental effects and limited solubility in water may limit its use in certain applications.
Future Directions
1. Development of novel formulations of 2,6-dichlorobenzyl 2-(acetyloxy)benzoate for improved antimicrobial activity and reduced environmental impact.
2. Evaluation of the potential use of this compound in the treatment of infections caused by antibiotic-resistant microorganisms.
3. Investigation of the mechanism of action of this compound and its interaction with microorganisms at the molecular level.
4. Exploration of the potential use of this compound in other fields such as agriculture and food preservation.
Synthesis Methods
The synthesis of 2,6-dichlorobenzyl 2-(acetyloxy)benzoate involves several steps. The starting material is 2,6-dichlorobenzyl chloride, which is reacted with sodium acetate to form 2,6-dichlorobenzyl acetate. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a catalyst to form the final product, this compound.
Scientific Research Applications
The antimicrobial properties of 2,6-dichlorobenzyl 2-(acetyloxy)benzoate have been extensively studied in scientific research. This compound has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. It has been used in various applications such as disinfectants, antiseptics, and preservatives.
properties
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-acetyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-10(19)22-15-8-3-2-5-11(15)16(20)21-9-12-13(17)6-4-7-14(12)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJKLKZIHSIPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)
![N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5717181.png)
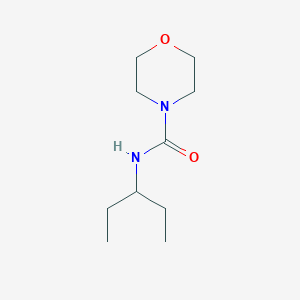
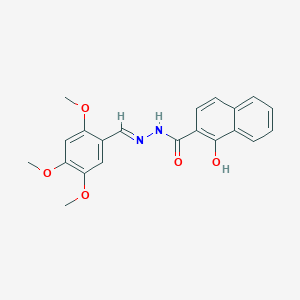
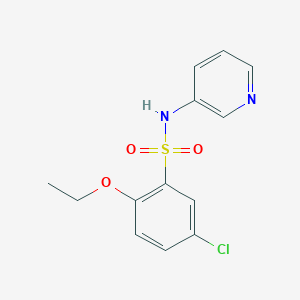

![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5717234.png)
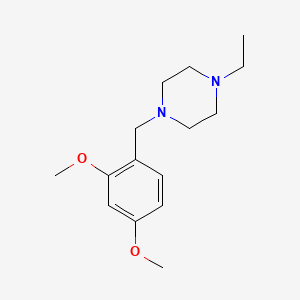

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)

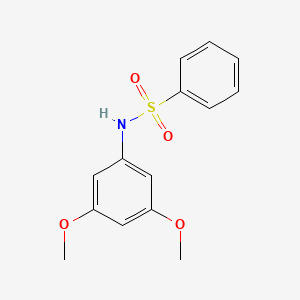
![N-[4-(diethylamino)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5717270.png)